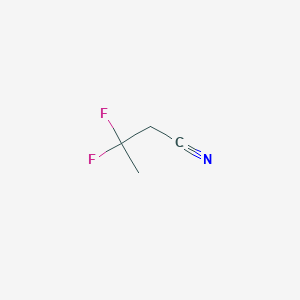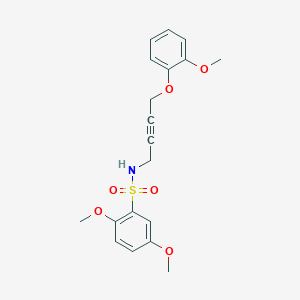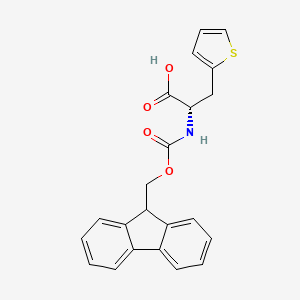
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H11BrO4S and its molecular weight is 427.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
A notable application is in the realm of organic synthesis, where this compound's derivatives are pivotal. For instance, the Suzuki–Miyaura reaction, coupled with lactonization, has been employed to develop chromen-4-ones fused with a thiophene ring, showcasing an efficient approach to synthesize condensed thienocoumarins, highlighting the compound's role in creating structurally complex molecules with potential biological activity (Iaroshenko et al., 2012). Similarly, palladium-catalyzed reactions involving thiophene carboxylic acids have demonstrated efficient methods for synthesizing tetraarylated products through C-H bond cleavage and decarboxylation, underscoring the versatility of thiophene derivatives in complex chemical transformations (Nakano et al., 2008).
Intramolecular Proton Transfer Mechanisms
Research on intramolecular proton transfer (IPT) mechanisms within derivatives of this compound has provided insight into the photophysical properties of these molecules. Studies have shown that IPT processes in certain derivatives are facilitated by photo-excitation, which could be leveraged in designing fluorescent materials or sensors (Huang et al., 2017).
Photochemical Applications
The photochemical synthesis of 4H-thieno[3,2-c]chromenes has been explored, revealing the potential of using UV light to induce ring closure in precursors, leading to high yields of the desired products. This process, supported by the detection of intermediate radical species via EPR spectroscopy, underscores the compound's utility in photochemical applications, offering a method to synthesize pigments for covert marking applications (Ulyankin et al., 2021).
Antimicrobial and Antioxidant Activities
The synthesis of novel compounds combining thiophene with other heterocyclic moieties has shown promising biological activities. Some derivatives have been found to exhibit significant antimicrobial and antioxidant properties, suggesting the potential for developing new therapeutic agents based on the structural framework of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate (Mabkhot et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds such as “ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate” have been used in early discovery research .
Biochemical Pathways
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Result of Action
Similar compounds have been used in early discovery research, indicating potential biological activity .
Propriétés
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrO4S/c21-13-5-3-12(4-6-13)16-11-24-17-10-14(7-8-15(17)19(16)22)25-20(23)18-2-1-9-26-18/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYNDXUXOSVHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-5-fluoro-N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2867816.png)
![6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2867818.png)
![N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867820.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2867822.png)


![(1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2867829.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2867830.png)
![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine](/img/structure/B2867831.png)


![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2867834.png)

![2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2867837.png)
